

Application Note: Quantification of Deoxynivalenol-3- β -D-glucoside in Complex Cereal Matrices

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Compound of Interest

Compound Name: Deoxynivalenol 3-glucoside

Cat. No.: B143981

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Abstract

Deoxynivalenol (DON), a mycotoxin produced by *Fusarium* species, is a prevalent contaminant in cereal crops worldwide.[1] In infected plants, DON can be metabolized into various forms, including the "masked" mycotoxin deoxynivalenol-3- β -D-glucoside (DON-3G).[2][3] Although DON-3G itself is less toxic, it can be hydrolyzed back to the more toxic DON in the digestive tract of humans and animals, posing a significant risk to food and feed safety.[3][4] This application note provides a detailed protocol for the quantification of DON-3G in complex cereal matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6] The described methodology is crucial for researchers, food safety professionals, and drug development experts for accurate risk assessment and regulatory compliance.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin commonly found in cereals such as wheat, maize, barley, and oats.[1] Plant defense mechanisms can lead to the glucosylation of DON, forming DON-3G.[2] This conjugated form is more polar and often not detected by conventional analytical methods for DON, leading to an underestimation of the total DON contamination.[4] Therefore, reliable and sensitive analytical methods for the simultaneous quantification of both DON and DON-3G are essential. LC-MS/MS has emerged as the method of choice for mycotoxin analysis due to its high selectivity

and sensitivity, enabling accurate quantification even in complex food matrices.^{[5][7]} This application note details a validated LC-MS/MS method for the determination of DON-3G in cereals, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

A robust sample preparation protocol is critical for accurate quantification by minimizing matrix effects and interferences. The following "dilute-and-shoot" approach is a simple and effective method for extracting DON and DON-3G from cereal matrices.^[6]

Materials:

- Homogenized cereal sample (e.g., wheat, maize, barley)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- 50 mL polypropylene centrifuge tubes
- Horizontal shaker
- Centrifuge
- 0.2 µm PTFE syringe filters

Protocol:

- Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.^[6]
- Add 20 mL of an acetonitrile/water mixture (80/20, v/v).^[6]
- Shake the tube vigorously for 60 minutes on a horizontal shaker.^[6]
- Centrifuge the sample at 2500 rpm for 5 minutes.^[6]

- Take an aliquot of the supernatant and dilute it 1:5 with water.[6]
- Filter the diluted extract through a 0.2 µm PTFE syringe filter into an LC vial for analysis.[6]

For challenging matrices or when lower detection limits are required, alternative clean-up techniques such as MycoSep® columns can be employed. However, care must be taken as some solid-phase extraction (SPE) methods can result in poor recovery of the more polar DON-3G.[8]

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph (LC) system capable of gradient elution.
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

- Column: A C18 reversed-phase column is commonly used for the separation of DON and DON-3G.[5]
- Mobile Phase A: Water with a small percentage of an additive like formic acid or ammonium acetate to improve ionization.
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A typical gradient starts with a high percentage of aqueous mobile phase and gradually increases the organic phase to elute the analytes.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.

MS/MS Conditions:

- Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for DON and its derivatives.[5][9]

- Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, providing high selectivity and sensitivity.
- SRM Transitions: Specific precursor-to-product ion transitions for DON and DON-3G need to be optimized. Commonly used transitions are:
 - DON: $[M+CH_3COO]^- \rightarrow$ fragments
 - DON-3G: $[M+CH_3COO]^- \rightarrow$ fragments
- Internal Standards: The use of stable isotope-labeled internal standards, such as ^{13}C -DON and ^{13}C -DON-3G, is highly recommended to compensate for matrix effects and variations in instrument response.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of DON-3G in various cereal matrices.

Table 1: Method Validation Data for DON and DON-3G Quantification in Maize[\[5\]](#)[\[9\]](#)

Analyte	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)
DON	86 - 103	< 15	1.44	4.44
DON-3G	76 - 98	< 15	2.99	8.84

Table 2: Occurrence of DON and DON-3G in Naturally Contaminated Cereal Samples

Matrix	DON Range (µg/kg)	DON-3G Range (µg/kg)	DON-3G as % of DON	Reference
Wheat	42 - 4130	10 - 1070	5 - 46 (mol%)	[2]
Maize	42 - 4130	10 - 1070	5 - 46 (mol%)	[2]
Cereal-based products	13 - 594	5 - 72	-	[11]
Cereal Samples	3 - 2864	<1 - 367	6 - 29 (%)	[12]
Wheat (Argentina)	-	Detected in 94% of samples	-	[13]
Wheat (Poland)	-	Average of 41.9	-	[13]

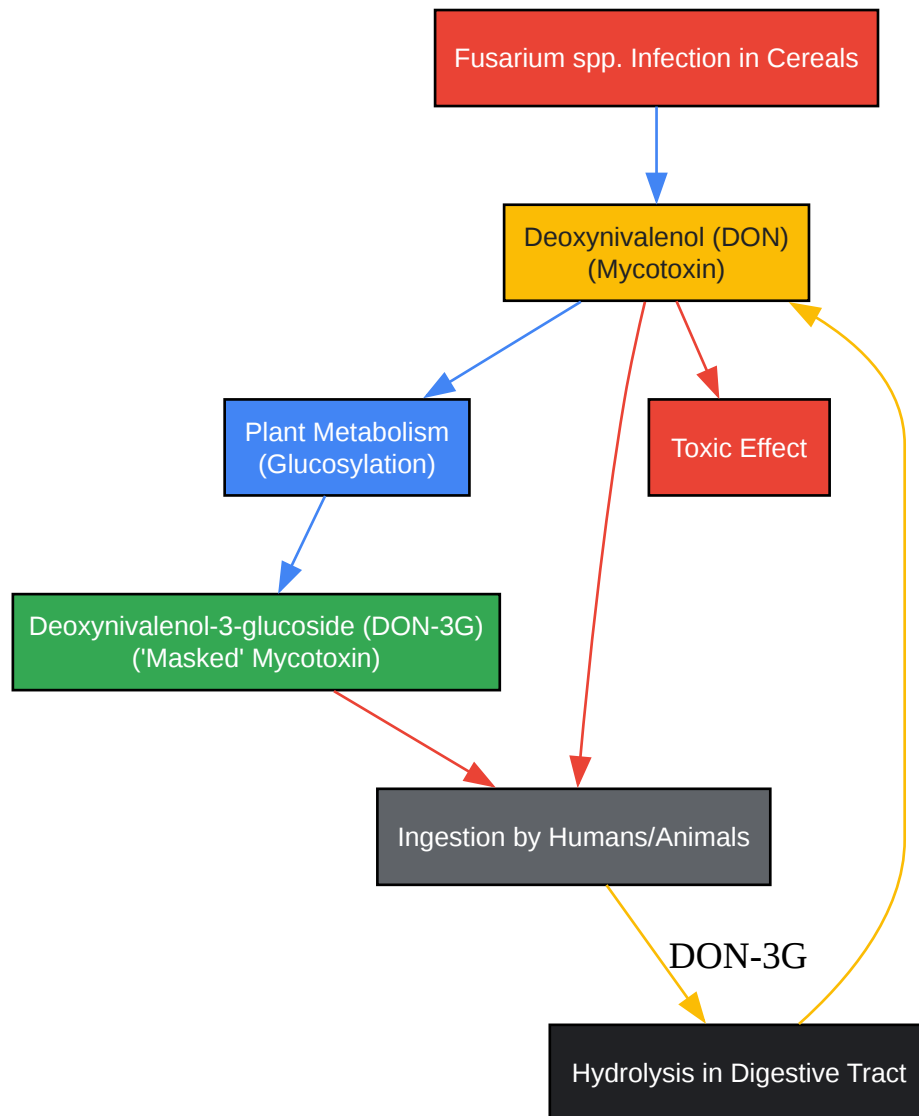
Mandatory Visualizations



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Caption: Workflow for DON-3G quantification in cereals.

Logical Relationship of DON and DON-3G



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Caption: Formation and toxicological relevance of DON-3G.

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